4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-ethyl-4H-1,2,4-triazol-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted triazole derivatives
Scientific Research Applications
4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dimethoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((3,4-Dimethoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((4-Ethylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its specific structural features, such as the presence of the 2,4-dimethoxybenzylidene moiety and the ethyl group on the triazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H16N4O2S/c1-4-12-15-16-13(20)17(12)14-8-9-5-6-10(18-2)7-11(9)19-3/h5-8H,4H2,1-3H3,(H,16,20)/b14-8+ |
InChI Key |
VJANDMRLLFUEIT-RIYZIHGNSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.